

Analytical Method for Fenazaquin Determination in Tomato and Water Matrices

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Compound Focus: Fenazaquin

CAS No.: 120928-09-8

Cat. No.: S527855

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This document provides a detailed protocol for the determination of the acaricide **fenazaquin** in environmental water and fresh tomato samples. The method leverages **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample cleaning and **Switchable Solvent Liquid Phase Microextraction (SS-LPME)** for analyte preconcentration, enabling ultratrace-level analysis by **Gas Chromatography-Mass Spectrometry (GC-MS)** [1]. This combined approach significantly enhances the detection power of GC-MS for **fenazaquin**.

Introduction and Principle

Fenazaquin is a lipophilic acaricide used in agricultural systems. Monitoring its residue levels in crops like tomatoes and adjacent water bodies is crucial for environmental and food safety.

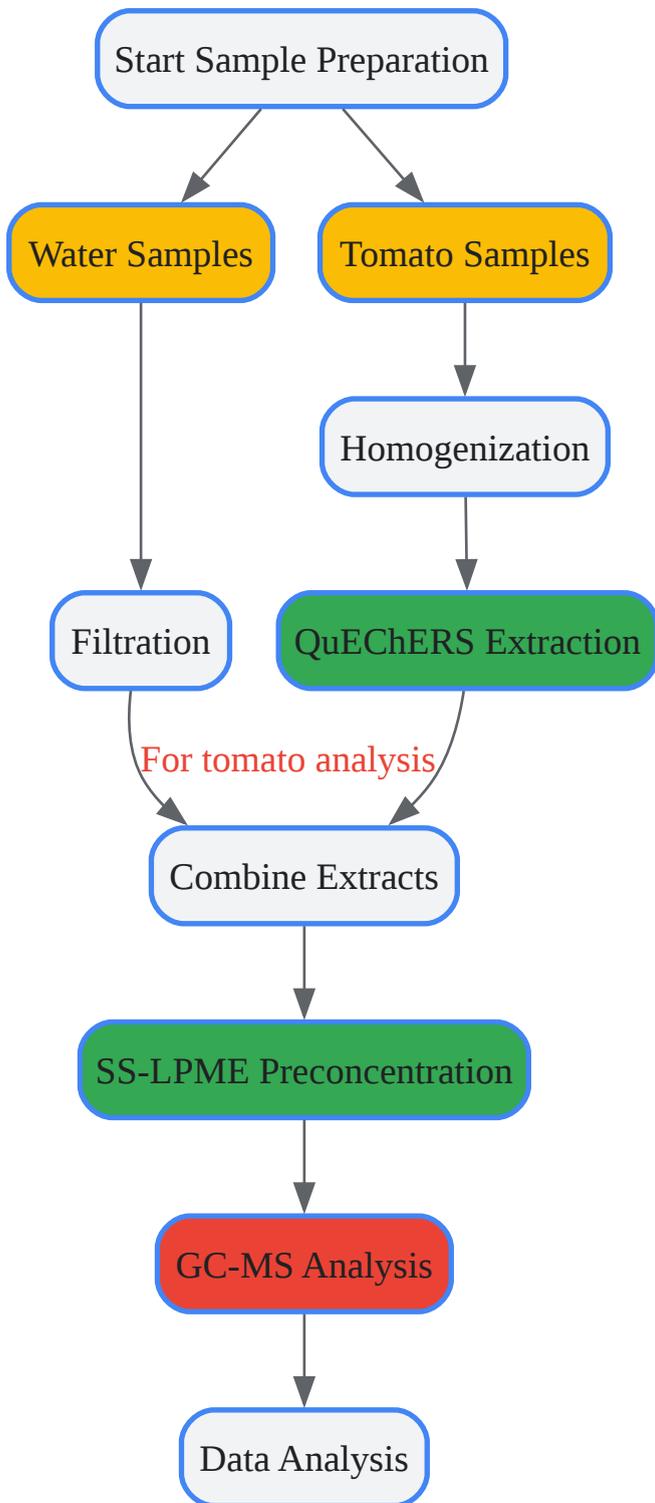
The **QuEChERS** method provides an efficient mechanism to extract **fenazaquin** from a complex tomato matrix and purify the extract by removing common interferences like organic acids, pigments, and sugars [2]. The subsequent **SS-LPME** step is a preconcentration technique that uses a solvent which can switch its hydrophilicity in response to a chemical stimulus (like a change in pH), allowing for efficient partitioning and concentration of **fenazaquin** from the aqueous extract into a small volume of organic solvent [1]. This two-step process results in a clean, concentrated sample ideal for sensitive GC-MS detection.

Materials and Equipment

Category	Items
Chemicals & Reagents	Fenazaquin analytical standard (high purity), Acetonitrile (HPLC grade), Switchable solvent (e.g., N,N-Dimethylcyclohexylamine), Sodium hydroxide (NaOH), QuEChERS kits (containing MgSO ₄ , NaCl, PSA, etc.) [1] [2].
Equipment	Gas Chromatograph-Mass Spectrometer (GC-MS), Vortex mixer, Centrifuge, Analytical balance, Micropipettes, Volumetric flasks and cylinders, Centrifuge tubes, GC vials [1].
Samples	Lake, irrigation canal, well, and wastewater; Fresh tomato fruits [1].

Detailed Experimental Protocol

Workflow Overview The following diagram illustrates the complete analytical procedure, from sample preparation to final analysis:



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3.1. Sample Preparation

- **Water Samples:** Filter the water samples (e.g., lake, wastewater) to remove any particulate matter [1].
- **Tomato Samples:** Homogenize a representative sample of fresh tomatoes. Weigh **10 g** of the homogenate into a 50 mL centrifuge tube [1] [2].

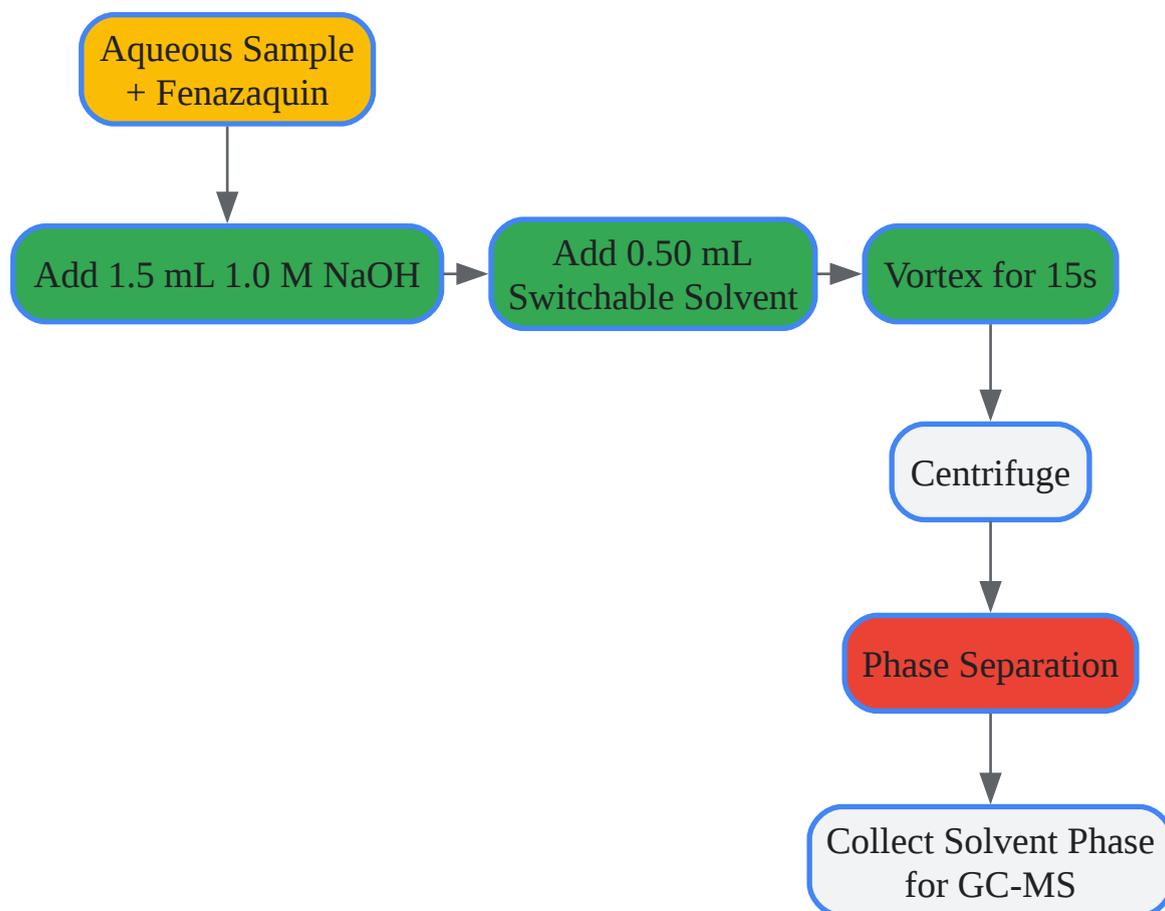
3.2. QuEChERS Extraction and Clean-up (for Tomato Matrices)

- **Note:** This step is specific to tomato and other fruit/vegetable matrices. It is not required for water samples.
 - Add **10 mL of acetonitrile** to the 50 mL tube containing the tomato homogenate.
 - Vortex the mixture vigorously for approximately 1 minute.
 - Add a commercial QuEChERS salt mixture (typically containing **4 g MgSO₄**, **1 g NaCl**, and buffering salts).
 - Shake the tube immediately and vigorously for 1 minute to prevent salt clumping and ensure proper partitioning of the acetonitrile phase.
 - Centrifuge the tube at >4000 RPM for 5 minutes.
 - The upper acetonitrile layer, which contains the extracted **fenazaquin**, is then transferred for the next step [2] [3].

3.3. Switchable Solvent Liquid Phase Microextraction (SS-LPME) This step is performed on the purified tomato extract or the filtered water sample.

- Place the sample (tomato extract or water) into a suitable vial.
- Add **1.5 mL of 1.0 M sodium hydroxide (NaOH)** solution. This changes the pH, inducing the formation of the switchable solvent.
- Add **0.50 mL of the switchable solvent** (the specific chemical identity is typically an amine like N,N-Dimethylcyclohexylamine).
- Vortex the mixture for **15 seconds**. During this step, **fenazaquin** partitions into the fine droplets of the switchable solvent.
- Centrifuge the mixture to separate the phases. The dense, small-volume solvent phase containing the concentrated **fenazaquin** settles at the bottom.
- Carefully collect the solvent phase using a micro-syringe for injection into the GC-MS [1].

The mechanism of the SS-LPME process for concentration is detailed below:



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3.4. Instrumental Analysis: GC-MS Parameters

- **Chromatography:** Use a GC system equipped with a non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness). The oven temperature program should be optimized to achieve good separation of **fenazaquin** from matrix interferences.
- **Mass Spectrometry:** Operate the MS in electron ionization (EI) mode. Select specific quantification and qualification ions for **fenazaquin** for use in Selected Ion Monitoring (SIM) mode to enhance sensitivity [1] [3].

Method Validation and Performance Data

The described method was rigorously validated. The table below summarizes key performance metrics [1].

Validation Parameter	Performance Value
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.18 ng/mL
Enhancement in Detection Power	~800-fold compared to direct GC-MS
Recovery in Spiked Tomato Samples	~100% (using matrix-matched calibration)

- **Linearity:** The method demonstrated a linear response over a relevant concentration range for **fenazaquin**.
- **Accuracy:** Accuracy was confirmed by analyzing spiked recovery samples. The use of **matrix-matched calibration standards** (standards prepared in a blank tomato extract) was critical to compensate for matrix effects and obtain accurate, near-quantitative (~100%) recovery results in tomato samples [1].
- **Specificity:** The GC-MS in SIM mode provided high specificity, with minimal interference from the tomato matrix after QuEChERS clean-up.

Troubleshooting and Best Practices

- **Matrix Effects:** For complex matrices like tomatoes, always use **matrix-matched calibration standards** to ensure accurate quantification. This corrects for signal suppression or enhancement caused by co-extracted compounds [1] [3].
- **QuEChERS Clean-up:** If the sample extract remains colored after clean-up, indicating residual pigments, consider adding a small amount of **graphitized carbon black (GCB)** to the d-SPE step. However, test this first, as GCB can also adsorb planar pesticide molecules [2].
- **SS-LPME Reproducibility:** Ensure consistent and rigorous vortexing (15 s) during the SS-LPME step to achieve a fine dispersion of the solvent and reproducible extraction efficiency [1].
- **Instrument Maintenance:** To maintain GC-MS sensitivity, regularly maintain the instrument, including changing the GC liner and trimming the injection port septum, as matrix components can accumulate even after clean-up.

Conclusion

The integrated **QuEChERS-SS-LPME-GC-MS** method is a robust, highly sensitive, and accurate procedure for determining ultratrace levels of **fenazaquin** in both water and fresh tomato matrices. The SS-LPME step provides exceptional preconcentration, while QuEChERS effectively tackles the complex tomato matrix. This protocol is fit-for-purpose for environmental monitoring and food safety compliance testing.

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To cite this document: Smolecule. [Analytical Method for Fenazaquin Determination in Tomato and Water Matrices]. Smolecule, [2026]. [Online PDF]. Available at:

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